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Compound of Interest

Compound Name: (S)-Cpp sodium

Cat. No.: B15569512 Get Quote

(S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid sodium salt, commonly known as (S)-
Cpp sodium, is a notable chemical entity within the field of neuroscience and pharmacology.

As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, its structure

intrinsically dictates its biological function. This technical guide provides an in-depth exploration

of the structure-activity relationship (SAR) of (S)-Cpp sodium, offering valuable insights for

researchers, scientists, and professionals in drug development.

Core Concepts: Structure and NMDA Receptor
Antagonism
(S)-Cpp sodium is the less active enantiomer of the potent and selective NMDA receptor

antagonist, CPP. The parent molecule, 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid,

possesses a rigid piperazine ring structure, a carboxylic acid moiety, and a phosphonic acid

group, all of which are crucial for its interaction with the glutamate binding site on the GluN2

subunit of the NMDA receptor.[1][2] The stereochemistry at the C2 position of the piperazine

ring is a critical determinant of its antagonistic activity, with the (R)-enantiomer exhibiting

significantly higher affinity for the NMDA receptor.[3]

As a competitive antagonist, (S)-Cpp sodium binds to the same site as the endogenous

agonist glutamate, thereby preventing the conformational changes required for ion channel

opening and subsequent Ca²⁺ influx.[4] This blockade of NMDA receptor activation has

profound effects on synaptic plasticity, neuronal excitability, and various downstream signaling

cascades.
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Quantitative Analysis of Binding Affinity
The binding affinity of Cpp and its analogs to the NMDA receptor is a key quantitative measure

of their potency. While specific binding data for the (S)-enantiomer is sparse due to its

significantly lower activity, extensive research has been conducted on the more potent (R)-

enantiomer and the racemic mixture ((RS)-CPP). The following table summarizes the binding

affinities (Ki values) of (R)-Cpp for different NMDA receptor subunits, highlighting its selectivity

profile.

Compound NMDA Receptor Subunit Ki (μM)

(R)-Cpp GluN2A 0.041[5][6][7]

(R)-Cpp GluN2B 0.27[5][6][7]

(R)-Cpp GluN2C 0.63[5][6][7]

(R)-Cpp GluN2D 1.99[5][6][7]

Data presented are for the more active (R)-enantiomer, which demonstrates a degree of

selectivity for the GluN2A subunit.

Structure-Activity Relationship (SAR) Insights
The molecular architecture of Cpp has been systematically modified to elucidate the structural

requirements for potent NMDA receptor antagonism. The following table provides a summary of

key SAR findings for Cpp and its analogs.
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Structural Modification Effect on NMDA Receptor Affinity

Stereochemistry at C2

The (R)-enantiomer is significantly more potent

than the (S)-enantiomer. The dissociation rate

(koff) for the (S)-isomer is approximately 10-fold

faster than for the (R)-isomer, leading to lower

affinity.[3]

Piperazine Ring

Provides a rigid scaffold that correctly orients

the acidic and basic functional groups for

optimal receptor interaction.

Carboxylic Acid Moiety (C2)
Essential for binding. Replacement with other

acidic groups generally reduces affinity.

Phosphonic Acid Moiety

Crucial for high-affinity binding. Replacement

with a carboxylic acid or other acidic groups

significantly decreases potency.

Propyl Chain Length (N4)
The three-carbon chain is optimal. Shortening or

lengthening the alkyl chain reduces affinity.

Experimental Protocols
The characterization of (S)-Cpp sodium and its analogs relies on robust experimental

methodologies. The following is a detailed protocol for a competitive radioligand binding assay,

a standard method for determining the binding affinity of compounds to the NMDA receptor.

Protocol: Competitive Radioligand Binding Assay for
NMDA Receptors
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., (S)-Cpp sodium)

for the NMDA receptor using a radiolabeled antagonist.

Materials:

Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist).[8]

Receptor Source: Rat brain membranes (e.g., from cortex or hippocampus).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Test Compound: (S)-Cpp sodium or other Cpp analogs at various concentrations.

Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA

receptor antagonist (e.g., 10 µM (R)-Cpp).

Scintillation Cocktail and Scintillation Counter.

Glass Fiber Filters (e.g., Whatman GF/B).

Filtration Manifold.

Procedure:

Membrane Preparation:

Homogenize rat brain tissue in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the

membranes.

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the

centrifugation step.

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-

1.0 mg/mL.

Assay Setup (in 96-well plates):

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CGP 39653 (at a concentration near

its Kd, typically 5-10 nM), and 100 µL of the membrane preparation.[8]

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CGP

39653, and 100 µL of the membrane preparation.
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Competitive Binding: Add 50 µL of the test compound at various concentrations (typically

in a series of 10-point dilutions), 50 µL of [³H]CGP 39653, and 100 µL of the membrane

preparation.

Incubation:

Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to

reach equilibrium.

Filtration and Washing:

Rapidly filter the contents of each well through the glass fiber filters using a filtration

manifold.

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound

radioligand.

Radioactivity Measurement:

Transfer the filters to scintillation vials.

Add 5 mL of scintillation cocktail to each vial.

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding CPM from the total

binding CPM.

For the competitive binding wells, calculate the percentage of specific binding at each

concentration of the test compound.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to generate a competition curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the curve using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships
The antagonism of the NMDA receptor by (S)-Cpp sodium initiates a cascade of intracellular

events. The following diagrams, generated using the DOT language, illustrate the NMDA

receptor signaling pathway and the logical relationship of competitive antagonism.
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NMDA Receptor Signaling Pathway
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Caption: NMDA Receptor Signaling Cascade.
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Competitive Antagonism at the NMDA Receptor
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Caption: Mechanism of Competitive Antagonism.

Conclusion
The structure-activity relationship of (S)-Cpp sodium is a clear demonstration of the principles

of stereoselectivity and pharmacophore optimization in drug design. While the (S)-enantiomer

itself is not the primary active component, the study of the Cpp scaffold has provided invaluable

information for the development of potent and selective NMDA receptor antagonists. The

intricate interplay between the piperazine core, the acidic moieties, and the stereochemistry at

the C2 position underscores the precise structural requirements for effective modulation of the

NMDA receptor. This technical guide serves as a comprehensive resource for understanding

these fundamental principles and their application in the ongoing quest for novel therapeutics

targeting the glutamatergic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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